C-4 vs. N-1 Trifluoroacetyl Regiochemistry: Impact on Synthetic Versatility and Downstream Application Scope
The target compound (CAS 105480-28-2) bears the trifluoroacetyl group at the C-4 (5) position of the imidazole ring, enabling its use as a latent precursor to amino acid-derived trifluoromethyl ketones (TFMKs) via 1,3-dipolar cycloaddition with azomethine ylides followed by mild acid hydrolysis [1]. In contrast, 1-(trifluoroacetyl)imidazole (CAS 1546-79-8) is N-acylated and functions exclusively as an electrophilic trifluoroacetylating reagent for amines, alcohols, and thiols; it cannot be converted into peptidyl TFMKs through the imidazoline pathway . This regiochemical distinction determines whether the compound serves as a stoichiometric derivatizing agent or a versatile building block for bioactive molecule construction.
| Evidence Dimension | Synthetic utility: conversion to peptidyl trifluoromethyl ketones |
|---|---|
| Target Compound Data | Convertible to amino acid-derived TFMKs via ∆3-imidazoline intermediates; demonstrated for phenylglycine TFMK (yield reported as 'good') [1] |
| Comparator Or Baseline | 1-(Trifluoroacetyl)imidazole (CAS 1546-79-8): no reported conversion to peptidyl TFMKs; used as derivatization agent for GC analysis of amines and sulfonic acids |
| Quantified Difference | Qualitative: C-4 isomer enables peptidyl TFMK synthesis; N-1 isomer does not |
| Conditions | 1,3-dipolar cycloaddition with azomethine ylides, followed by Fmoc-peptide synthesis and mild acid hydrolysis (reaction scheme validated in J. Am. Chem. Soc. 1996) [1] |
Why This Matters
Procurement of the C-4 regioisomer is mandatory for any research program aiming to synthesize peptidyl TFMK-based protease inhibitors; the N-1 isomer is chemically incapable of fulfilling this role.
- [1] Derstine, C. W.; Smith, D. N.; Katzenellenbogen, J. A. Trifluoromethyl-Substituted Imidazolines: Novel Precursors of Trifluoromethyl Ketones Amenable to Peptide Synthesis. J. Am. Chem. Soc. 1996, 118 (35), 8485–8486. https://doi.org/10.1021/ja9614833. View Source
